molecular formula C6H10O3 B2833042 trans-2-Methoxycyclobutane-1-carboxylic acid CAS No. 1403894-02-9

trans-2-Methoxycyclobutane-1-carboxylic acid

Cat. No. B2833042
CAS RN: 1403894-02-9
M. Wt: 130.143
InChI Key: XNZZCIUDRKWFTF-RFZPGFLSSA-N
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Description

Molecular Structure Analysis

The molecular structure of “trans-2-Methoxycyclobutane-1-carboxylic acid” consists of a cyclobutane ring with a methoxy group and a carboxylic acid group attached. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-2-Methoxycyclobutane-1-carboxylic acid” are not specified in the retrieved data. Typically, these would include properties such as melting point, boiling point, solubility, and stability.

Scientific Research Applications

Conformational Studies and Molecular Structures

  • 12-Helix Folding in Beta-Amino Acid Oligomers : Research on trans-2-aminocyclobutane carboxylic acid oligomers, such as hexamers and octamers, has revealed a significant preference for folding into a 12-helical conformation in both solution and solid state. This insight is crucial for understanding the structural behavior of related compounds (Fernandes et al., 2010).

  • Stereochemistry and Conformational Analysis : The stereochemical properties of trans-2-aminocyclobutane-1-carboxylic acid derivatives have been studied extensively. For example, research involving the synthesis, resolution, and stereochemistry of cis-1-methoxycarbonyl-2-methylcyclobutane has contributed to a deeper understanding of configurational assignments in cyclobutane derivatives (Baldwin & Burrell, 2000).

  • Physical-Chemical Properties of Cyclobutane Derivatives : The synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids has shed light on the physical and chemical properties of these compounds. For instance, differences in pKa values between cis and trans isomers have been observed, which are potentially due to varying interactions with fluorine atoms (Chernykh et al., 2016).

Synthesis and Chemical Reactions

  • Synthesis Techniques : Efficient and stereocontrolled synthetic methodologies have been developed for trans-2-aminocyclobutane-1-carboxylic acid and its derivatives. These processes are essential for preparing compounds with specific stereochemical configurations, which have implications in various chemical and pharmaceutical applications (Izquierdo et al., 2005).

  • Role in Chemical Reactions : Research has also delved into the stereochemical studies of cyclobutane derivatives in various reactions, like photochemical additions and cycloaddition reactions. These studies provide valuable insights into the mechanistic aspects and stereochemical outcomes of such reactions (Vassilikogiannakis et al., 2000).

Biomedical Applications

  • Antagonist Activity and Medical Implications : Derivatives of trans-2-aminocyclobutane-1-carboxylic acid have been synthesized and evaluated for their biological activities, such as antagonism at excitatory amino acid receptor sites. These studies contribute to the development of novel therapeutic agents in neurology and pharmacology (Gaoni et al., 1994).

  • PET Imaging in Prostate Cancer : trans-1-Amino-3-18F-fluorocyclobutanecarboxylic acid has been studied in the context of PET imaging for prostate cancer. Its uptake mechanisms and role in visualizing prostate cancer make it a significant compound in the field of medical imaging and diagnostics (Okudaira et al., 2011).

Safety And Hazards

The safety and hazards associated with “trans-2-Methoxycyclobutane-1-carboxylic acid” are not specified in the retrieved data . As with any chemical, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

(1R,2R)-2-methoxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-5-3-2-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZZCIUDRKWFTF-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Methoxycyclobutane-1-carboxylic acid

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